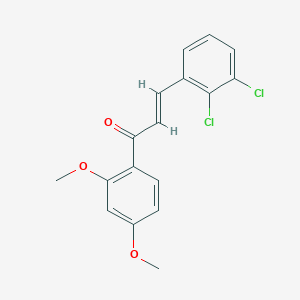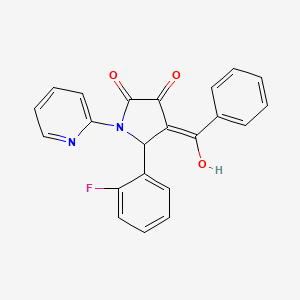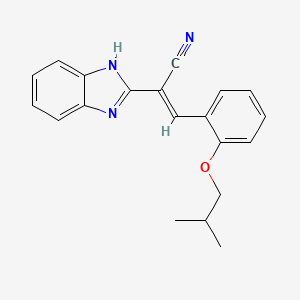![molecular formula C19H23FN2O3S B5313799 4-{[2-(3-fluorobenzyl)-4-morpholinyl]methyl}-N-methylbenzenesulfonamide](/img/structure/B5313799.png)
4-{[2-(3-fluorobenzyl)-4-morpholinyl]methyl}-N-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[2-(3-fluorobenzyl)-4-morpholinyl]methyl}-N-methylbenzenesulfonamide, also known as ABT-199 or Venetoclax, is a small molecule inhibitor that selectively targets B-cell lymphoma 2 (BCL-2) protein. This protein plays a crucial role in preventing apoptosis, or programmed cell death, in cancer cells. Venetoclax has shown promising results in treating various hematologic malignancies, including chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).
Mecanismo De Acción
Venetoclax selectively binds to the hydrophobic groove of BCL-2 protein, preventing its interaction with pro-apoptotic proteins and promoting apoptosis in cancer cells. This mechanism of action makes Venetoclax a highly specific and targeted therapy, with minimal off-target effects.
Biochemical and Physiological Effects:
Venetoclax has shown to induce apoptosis in cancer cells, leading to tumor regression and improved survival rates. It has also been shown to reduce the size of lymph nodes and spleen in patients with CLL. However, it may also cause adverse effects such as neutropenia, thrombocytopenia, and gastrointestinal disturbances.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Venetoclax is a highly specific and targeted therapy, making it a valuable tool for studying the role of BCL-2 protein in cancer cells. However, its high cost and limited availability may pose challenges for researchers.
Direcciones Futuras
1. Combination therapy: Venetoclax has shown promising results in combination with other therapies, such as rituximab and azacitidine. Future studies could explore the potential of combination therapy in treating various hematologic malignancies.
2. Biomarkers: Identifying biomarkers that predict response to Venetoclax could help tailor treatment to individual patients and improve outcomes.
3. Resistance mechanisms: Understanding the mechanisms of resistance to Venetoclax could help develop strategies to overcome resistance and improve treatment efficacy.
4. Solid tumors: Venetoclax has shown limited efficacy in solid tumors. Future studies could explore the potential of Venetoclax in treating solid tumors, either alone or in combination with other therapies.
Métodos De Síntesis
The synthesis of Venetoclax involves a series of chemical reactions, starting with the reaction of 4-chloro-N-methylbenzenesulfonamide with 2-(3-fluorobenzyl)-4-morpholinylmethylamine. This intermediate product is then subjected to further reactions to yield the final product, Venetoclax.
Aplicaciones Científicas De Investigación
Venetoclax has been extensively studied in preclinical and clinical trials, demonstrating its efficacy in treating various hematologic malignancies. In 2016, the US Food and Drug Administration (FDA) approved Venetoclax for the treatment of CLL with 17p deletion, a genetic mutation associated with poor prognosis. It has also been approved for the treatment of relapsed or refractory CLL and AML.
Propiedades
IUPAC Name |
4-[[2-[(3-fluorophenyl)methyl]morpholin-4-yl]methyl]-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O3S/c1-21-26(23,24)19-7-5-15(6-8-19)13-22-9-10-25-18(14-22)12-16-3-2-4-17(20)11-16/h2-8,11,18,21H,9-10,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZGQGCDEZFFDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)CN2CCOC(C2)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[2-(3-methylphenoxy)propanoyl]amino}benzoic acid](/img/structure/B5313722.png)
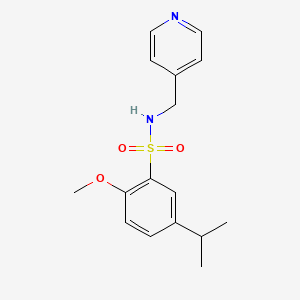
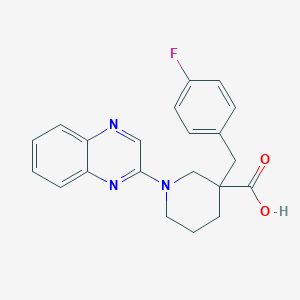

![4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-7-(2-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5313752.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-methyl-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5313767.png)
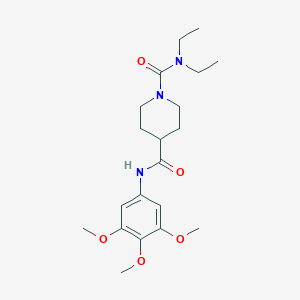
![N~2~-methyl-N~1~-{[4-(4-methylphenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}-L-serinamide hydrochloride](/img/structure/B5313784.png)
![3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine hydrochloride](/img/structure/B5313791.png)
![(2-methoxyphenyl){1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-3-yl}methanone](/img/structure/B5313804.png)
![4-ethyl-2-[2-(4-fluorophenoxy)ethyl]-5-(4-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one dihydrochloride](/img/structure/B5313812.png)
